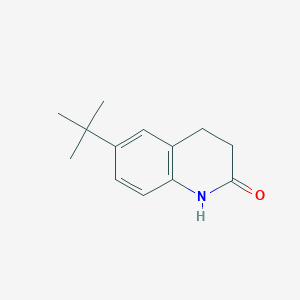

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

描述

属性

IUPAC Name |

6-tert-butyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXCQJMPEBPSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinolines, aminoquinolines.

科学研究应用

Pharmaceutical Development

Anticancer Activity

Research indicates that derivatives of dihydroquinolinones, including 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in a study focusing on structure-activity relationships (SAR), specific modifications to the dihydroquinolinone structure led to enhanced potency against cancer cell lines .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Dihydroquinolinones have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) in activated macrophages .

Mechanistic Studies

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its application in drug development. The compound interacts with specific molecular targets within cells, which can lead to various therapeutic outcomes. For instance, studies have identified its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurological disorders .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. The tert-butyl group enhances its lipophilicity, influencing its pharmacokinetic properties and allowing for better membrane permeability. Below is a summary of synthesis methods:

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Cyclization of substituted anilines | 37 | DMF with NaH; followed by reaction with alkyl halides |

| Electrophilic cyclization | Moderate | BF3·OEt2 as catalyst; various substrates tested |

Case Studies

Case Study: Anti-cancer Activity

In a recent study published in MDPI, researchers synthesized a series of dihydroquinolinones and evaluated their anticancer activity against several cell lines. The compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study: nNOS Inhibition

Another study focused on the inhibition of nNOS by derivatives of dihydroquinolinones. The research demonstrated that certain modifications to the structure could enhance selectivity and potency against nNOS, showing promise for treating neuropathic pain conditions .

作用机制

The mechanism of action of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the quinoline core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dihydroquinolin-2(1H)-one scaffold is versatile, with modifications at positions 6, 7, or 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Physicochemical and Toxicity Profiles

- In contrast, boronic ester derivatives (e.g., 6-(dioxaborolan-2-yl)) are more polar, favoring aqueous solubility .

- Toxicity: Anticonvulsant derivatives show low neurotoxicity (rotarod test) , while pyridophenanthridinone intermediates (e.g., cinnamamides) exhibit compromised drug-likeness due to α,β-unsaturation .

生物活性

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of 3,4-dihydroquinolinones, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

Chemical Structure and Properties

The chemical structure of this compound contributes significantly to its biological activity. The tert-butyl group enhances lipophilicity, potentially facilitating better membrane permeability and bioavailability.

1. Neuroprotective Effects

Recent studies have highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as dual-target inhibitors for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the treatment of Alzheimer's disease (AD). For instance, compounds designed with a similar core structure exhibited potent inhibitory effects on both AChE and MAO-B enzymes:

- Inhibition Potency : Compound 3e showed IC50 values of 0.28 µM for AChE and 2.81 µM for MAO-B, indicating strong inhibition capabilities .

- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier was confirmed for several derivatives, suggesting their potential as effective treatments for neurodegenerative conditions .

2. Anticancer Activity

The anticancer properties of 3,4-dihydroquinolinones have been investigated across various cancer cell lines. Notably:

- Cytotoxicity Profiles : Compounds derived from this scaffold were tested against several cancer cell lines, demonstrating significant antiproliferative effects. For example, certain derivatives maintained high activity levels in lung carcinoma (H460) and breast adenocarcinoma (MCF7) cell lines .

- Structure-Activity Relationship (SAR) : Modifications at the C4 position have been shown to enhance anticancer activity, with specific substitutions leading to improved efficacy compared to parent compounds .

Data Summary

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the 3,4-dihydroquinolin-2(1H)-one framework:

- Synthesis and Evaluation : A series of novel derivatives were synthesized and evaluated for their affinity towards dopamine receptors (D2R), indicating a potential role in treating neurological disorders .

- In Vivo Studies : Compounds were also assessed for acute toxicity in animal models, revealing no significant toxicity even at high doses (2500 mg/kg), which is promising for future therapeutic applications .

常见问题

Q. Critical Factors :

Q. Table 1. Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro reduction | Pd/C, H₂, EtOH | 72.9 | |

| Alkylation | Chloropropylamine, DMF, K₂CO₃ | 65–73 | |

| Thiocarbamoylation | Methyl thioimidate HI, EtOH | 43–56 |

How can researchers optimize the enantiomeric purity of dihydroquinolinone derivatives during synthesis?

Advanced

Enantiomeric purity is critical for CNS-targeted inhibitors. Methods include:

- Chiral column chromatography : Used to separate (±)-35 into (S)-35 and (R)-35, achieving >95% enantiomeric excess (ee) .

- Asymmetric catalysis : Employing chiral auxiliaries during alkylation or thiocarbamoylation steps (e.g., using enantiopure amines) .

- Stereoselective reductions : LiAlH₄ in THF for selective reduction of ketones to alcohols .

Q. Data Contradictions :

- LiAlH₄ may over-reduce sensitive groups, whereas NaBH₄ preserves functionality but lowers yield . Validate via HPLC-MS and chiral SFC .

What methodological approaches characterize the structural integrity of dihydroquinolinone derivatives?

Q. Basic

Q. Table 2. Analytical Benchmarks

| Parameter | Method | Target Specification | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% | |

| Enantiomeric excess | Chiral SFC | ≥99% ee | |

| Structural assignment | ¹H/¹³C NMR | Full resonance match |

How are substituents varied in SAR studies to assess biological activity?

Q. Advanced

Q. Contradictions :

- Bulky tert-butyl groups improve selectivity but reduce solubility. Balance via logP optimization (target 2–3) .

How are discrepancies between in vitro and in vivo data addressed?

Q. Advanced

- Assay validation : Use recombinant human nNOS (IC₅₀ < 100 nM) and rat pain models for translational relevance .

- Pharmacokinetic profiling : Measure oral bioavailability (e.g., (S)-35 showed 40% bioavailability in rats) .

- Metabolite screening : Identify active metabolites via LC-MS/MS to explain efficacy gaps .

What novel catalytic strategies are explored for dihydroquinolinone synthesis?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。